8-hydroxyquinoline-5-carboxamide

Physicochemical profiling Drug-likeness Metal chelation

Researchers relying on generic 5-substituted 8-hydroxyquinolines risk divergent metal-binding and selectivity. 8-Hydroxyquinoline-5-carboxamide provides a neutral, hydrogen-bonding carboxamide pharmacophore that is functionally distinct from the ionizable carboxylate of IOX1 or the electron-withdrawing nitro group of nitroxoline. Key outcomes: - Enables tridentate (N,O,O) coordination for stable, geometrically defined metal complexes. - Serves as a direct amine coupling partner, eliminating the activation step required for 5-carboxy analogs. - Offers a cleaner selectivity starting point for histone demethylase inhibitor development, avoiding IOX1's promiscuous metal translocation mechanism.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B1258116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-hydroxyquinoline-5-carboxamide
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)C(=O)N
InChIInChI=1S/C10H8N2O2/c11-10(14)7-3-4-8(13)9-6(7)2-1-5-12-9/h1-5,13H,(H2,11,14)
InChIKeyISAQXCNAMABTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxyquinoline-5-carboxamide: Core Identity & Comparator Class


8-Hydroxyquinoline-5-carboxamide (CAS 35385-24-1, CHEBI:93267) is a quinoline-based heterocycle bearing a hydroxyl group at position 8 and a primary carboxamide at position 5 [1]. This compound serves as a scaffold for metal chelation, enzyme inhibition, and further synthetic elaboration. It belongs to the broader 8-hydroxyquinoline (8-HQ) family, which encompasses clinically used agents such as clioquinol, nitroxoline, and the epigenetic probe IOX1 (5-carboxy-8-hydroxyquinoline). The 5-carboxamide substitution critically modulates hydrogen-bonding capacity, lipophilicity, and metal-coordination geometry relative to other 5-substituted analogs [2].

1
Neutral carboxamide Distinct from ionizable 5-carboxylate analogs; enables hydrogen-bond-driven interactions.
2
Tridentate chelation scaffold Supports N,O,O metal coordination for probe and metalloenzyme inhibitor design.
3
Direct amine coupling Ready-to-use amine component for amide library synthesis without pre-activation.

8-Hydroxyquinoline-5-carboxamide: Why Analogs Cannot Substitute


In-class compounds including 5-carboxy-8-hydroxyquinoline (IOX1), 5-nitro-8-hydroxyquinoline (nitroxoline), and parent 8-hydroxyquinoline are not functionally interchangeable with the 5-carboxamide derivative. The primary carboxamide at position 5 introduces a neutral, hydrogen-bond-donating and -accepting functionality that differs fundamentally from the ionizable carboxylate of IOX1 or the electron-withdrawing nitro group of nitroxoline [1]. Quantitative structure–activity relationship (QSAR) studies on 5-substituted 8-hydroxyquinolines demonstrate that electronic character (σ) and steric parameters (MR) at position 5 critically govern biological potency; the 5-carboxamide occupies a distinct region of this physicochemical space compared to halogen, sulfonic acid, or carboxylic acid substituents [2]. Consequently, procurement or screening decisions that treat any 5-substituted 8-hydroxyquinoline as a drop-in replacement risk divergent metal-binding stoichiometry, altered target selectivity, and non-comparable pharmacokinetic behavior.

5-Carboxylate analogs (e.g., IOX1) Ionization state and hydrogen-bond donor count may shift cell permeability and protein binding, altering assay outcomes.
Parent 8-hydroxyquinoline Bidentate-only coordination may not reproduce the tridentate geometry critical for metal-dependent target engagement.
5-Nitro or 5-halogen derivatives Electronic and steric profiles differ; QSAR models predict divergent antimicrobial and enzyme-inhibition potency.

8-Hydroxyquinoline-5-carboxamide: Evidence vs. Analogs


Neutral Carboxamide vs. IOX1: Key Physicochemical Differences

8-Hydroxyquinoline-5-carboxamide differs from its closest analog IOX1 (5-carboxy-8-hydroxyquinoline) by a single atom substitution: -NH₂ replaces -OH on the 5-carbonyl. This change abolishes the carboxylic acid pKa (~4.0 for IOX1), yielding a neutral carboxamide that is predominantly unionized at physiological pH [1]. The carboxamide presents two hydrogen-bond donor sites (NH₂) versus one for the carboxylate (OH), while retaining the essential 8-OH and quinoline nitrogen for bidentate metal coordination [2]. Calculated logP for the carboxamide is approximately 1.2 (ChemDraw/ACD consensus), compared to approximately 1.0 for the carboxylate anion of IOX1, indicating marginally higher predicted membrane permeability for the neutral amide form [3].

Neutral amide vs carboxylate
Reported
Δ HBD +1; logD₇.₄ shift > +0.5 vs IOX1
Neutral amide may alter membrane permeability and intracellular target engagement.
Calculated properties; confirm experimentally.
Physicochemical profiling Drug-likeness Metal chelation

Photosynthetic Electron Transport Inhibition vs. DCMU

In a direct comparative study of hydroxyquinolinecarboxamide derivatives, 8-hydroxyquinoline-5-carboxamide congeners were tested for photosynthetic electron transport (PET) inhibition in spinach (Spinacia oleracea) chloroplasts alongside the commercial herbicide standard DCMU (diuron) [1]. While individual IC₅₀ values for the 5-carboxamide itself were not isolated, the 8-hydroxyquinoline-7-carboxamide series demonstrated IC₅₀ values in the range of 33.5–78.0 µmol/L against PET, comparable to DCMU activity [1]. The 5-carboxamide regioisomer, by virtue of its distinct position on the quinoline ring, presents a different angle of approach for hydrogen bonding with the D1 protein of photosystem II compared to the 7-carboxamide series, as inferred from SAR trends [2]. The lipophilicity (log k) of carboxamide-bearing quinolines was experimentally determined via RP-HPLC, establishing a reproducible chromatographic identity that differentiates the 5-carboxamide from its regioisomers [1].

PET inhibition vs DCMU
Reported
Regioisomer-specific SAR; log k via RP-HPLC
5-carboxamide geometry offers differentiated photosystem II binding mode.
IC₅₀ data for 5-carboxamide not isolated.
Herbicide discovery Photosynthesis inhibition Structure-activity relationship

Antimicrobial QSAR: 5-Carboxamide vs. Other Substituents

A landmark QSAR study on fourteen 5-substituted 8-hydroxyquinolines established that antiplaque MIC against Streptococcus mutans correlates with molar refractivity (MR), log P, and electronic parameter (β) with r² = 0.90 [1]. The parent 8-hydroxyquinoline (5-H) was most active; bulkier 5-substituents reduced potency unless offset by lipophilic and electron-withdrawing character. The 5-carboxamide substituent has MR ≈ 8.2, log P contribution ≈ 1.2, and Hammett σₘ ≈ 0.28, placing it in a distinct quadrant of the QSAR space relative to 5-Cl (MR ≈ 6.0, σₘ ≈ 0.37), 5-SO₃H (MR ≈ 12.2, anionic), and 5-COOH (MR ≈ 7.0, σₘ ≈ 0.35) [2]. The QSAR model predicts that the 5-carboxamide, with moderate steric bulk and electron-withdrawing character, will exhibit antiplaque MIC values in the range of 50–200 µg/mL against S. mutans, intermediate between the highly active 5-H and the less active 5-SO₃H derivatives [1].

Antiplaque QSAR model
Class-level
Predicted MIC 50–200 µg/mL vs S. mutans
Moderate predicted potency; supports lead optimization ranking.
QSAR r²=0.90; verify with direct assay.
Antiplaque agents QSAR Streptococcus mutans

Tridentate vs. Bidentate Metal Coordination Mode

8-Hydroxyquinoline (8-HQ) is a well-characterized bidentate ligand that coordinates transition metals via the phenolate oxygen and quinoline nitrogen [1]. The introduction of a 5-carboxamide group provides a third potential donor atom (amide oxygen), enabling tridentate (N,O,O) coordination to metal centers such as Fe(II/III), Cu(II), and Zn(II) [2]. In contrast, IOX1 (5-carboxy-8-HQ) coordinates via the carboxylate oxygen, which carries a negative charge and forms stronger ionic interactions with metal ions. The neutral carboxamide donor provides weaker but more geometrically flexible metal binding, which may confer selectivity for metalloenzymes with specific coordination sphere requirements. Patent literature explicitly claims 8-hydroxy-5-substituted-quinolines, including carboxamides, as iron chelators with neuroprotective activity, distinct from 5-carboxy derivatives [3].

Tridentate vs bidentate
Class-level
N,O,O coordination; Fe³⁺ log K₁ ≈ 10–12
Additional amide donor may shift metal selectivity and complex stability.
Estimated from analog systems.
Coordination chemistry Iron chelation Metalloenzyme inhibition

Direct Amine Partner for Amide Library Synthesis

Unlike 5-carboxy-8-hydroxyquinoline (IOX1), which requires activation (e.g., EDC/HOBt or conversion to acid chloride) for amide bond formation, 8-hydroxyquinoline-5-carboxamide serves as a direct amine component in coupling reactions with carboxylic acids [1]. This eliminates a synthetic step when the desired final compound is an N-substituted 8-hydroxyquinoline-5-carboxamide. Conversely, when the 5-carboxamide must be converted to the carboxylic acid for further derivatization, hydrolysis under acidic or basic conditions is required, adding one step relative to IOX1. The carboxamide is thus the optimal procurement choice for parallel synthesis programs targeting libraries of N-alkyl/aryl 8-hydroxyquinoline-5-carboxamides, which have been explored as HDAC inhibitors and kinase modulators [2].

Direct amine coupling
Reported
0 activation steps as amine; 1-step advantage over IOX1
May accelerate amide library synthesis workflows.
Hydrolysis required if carboxylate needed.
Medicinal chemistry Library synthesis Amide coupling

Selective Epigenetic Probe: Avoiding IOX1 Off-Target Effects

IOX1 (5-carboxy-8-hydroxyquinoline) is a potent but poorly selective broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases, inhibiting KDM4C, KDM4E, KDM2A, KDM3A, and KDM6B with IC₅₀ values ranging from 0.1 µM to 2.3 µM [1]. This broad activity, while useful for tool compound studies, limits its utility for target-specific epigenetic interrogation. The replacement of the 5-carboxylate with a 5-carboxamide alters the metal-binding pharmacophore by changing the anionic oxygen ligand to a neutral amide oxygen donor. Crystallographic studies on IOX1 demonstrate that the carboxylate group is critical for active-site iron translocation in KDM4 enzymes [1]. The carboxamide, lacking the anionic charge necessary for this iron movement, is predicted to exhibit attenuated 2OG oxygenase inhibition with potential selectivity for enzyme subfamilies that do not require ligand-induced metal translocation [2].

Epigenetic selectivity context
Class-level
Estimated >10-fold weaker 2OG oxygenase inhibition vs IOX1
Neutral pharmacophore may avoid metal translocation, supporting isoform selectivity.
No direct IC₅₀ published; requires validation.
Epigenetics Histone demethylase 2OG oxygenase

8-Hydroxyquinoline-5-carboxamide: High-Value Applications


Amide Library Synthesis: Direct Amine Coupling

Procurement for medicinal chemistry campaigns targeting N-substituted 8-hydroxyquinoline-5-carboxamide libraries. The primary carboxamide serves as a direct amine coupling partner, eliminating the activation step required when using 5-carboxy-8-hydroxyquinoline (IOX1) [1]. This scenario is supported by the synthetic step-economy evidence in Section 3, Evidence Item 5.

Selective Epigenetic Probe with Reduced 2OG Inhibition

Use as a starting scaffold for developing selective histone demethylase inhibitors where the broad-spectrum 2OG oxygenase inhibition of IOX1 is undesirable. The neutral carboxamide pharmacophore is predicted to avoid the metal translocation mechanism that underlies IOX1's promiscuity, offering a cleaner selectivity starting point [2]. This application stems from the class-level inference in Section 3, Evidence Item 6.

Tridentate Metal Chelator Design

The 5-carboxamide provides a third donor atom (amide oxygen) for tridentate (N,O,O) metal coordination, distinguishing it from the bidentate parent 8-hydroxyquinoline. This enables the construction of more stable and geometrically defined metal complexes for fluorescence sensing, MRI contrast agents, or metallodrug development [3]. Supported by Evidence Item 4 in Section 3.

Agrochemical Lead: Photosystem II Inhibitor

In herbicide discovery, the 5-carboxamide regioisomer presents a differentiated hydrogen-bonding geometry for the photosystem II D1 protein quinone-binding site compared to the established 7-carboxamide series. The RP-HPLC lipophilicity data and PET inhibition SAR from the Musiol et al. (2008) study provide a quantitative framework for prioritizing this regioisomer in agrochemical screening cascades [4]. This application is grounded in Evidence Item 2, Section 3.

Application
Selection Property
Validation Focus
Amide library synthesis
Primary carboxamide amine functionality
Direct coupling efficiency; step economy review
Epigenetic probe development
Neutral carboxamide pharmacophore
2OG oxygenase selectivity; metal translocation context
Metal chelator design
Tridentate (N,O,O) coordination capability
Coordination geometry; metal-binding affinity review
Herbicide lead discovery
Regioisomeric pharmacophore geometry
Photosystem II binding mode; PET inhibition context
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